molecular formula C14H12N2O3 B1195619 N-(3,5-Dimethyl-4-isoxazolylmethyl)phthalimide CAS No. 39962-28-2

N-(3,5-Dimethyl-4-isoxazolylmethyl)phthalimide

Cat. No. B1195619
CAS RN: 39962-28-2
M. Wt: 256.26 g/mol
InChI Key: SHPRUADECKZSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethyl-4-isoxazolylmethyl)phthalimide, also known as N-(3,5-Dimethyl-4-isoxazolylmethyl)phthalimide, is a useful research compound. Its molecular formula is C14H12N2O3 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,5-Dimethyl-4-isoxazolylmethyl)phthalimide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 30.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,5-Dimethyl-4-isoxazolylmethyl)phthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-Dimethyl-4-isoxazolylmethyl)phthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39962-28-2

Product Name

N-(3,5-Dimethyl-4-isoxazolylmethyl)phthalimide

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H12N2O3/c1-8-12(9(2)19-15-8)7-16-13(17)10-5-3-4-6-11(10)14(16)18/h3-6H,7H2,1-2H3

InChI Key

SHPRUADECKZSMQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3C2=O

Other CAS RN

39962-28-2

solubility

30.1 [ug/mL]

synonyms

N-(3,5-dimethyl-4-isoxazolylmethyl)phthalimide

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloromethyl-3,5-dimethyl-isoxazole (500 μL, 3.40 mmol) was added to a mixture of phthalimide (500 mg, 3.40 mmol) and K2CO3 (500 mg, 3.62 mmol) in DMF (5 mL) and stirred at ambient temperature overnight. The reaction was then heated to 70° C. for 5 hours and subsequently cooled and partitioned between ethyl acetate and water. The organic layer was washed several times with water and concentrated to give 1.0 g of the sub-title compound as a white solid. MS: ESI (positive): 257 (M+H).
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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